molecular formula C15H13NO5S B12789440 4-(((4-Methoxyphenyl)thio)methyl)-3-nitrobenzoic acid CAS No. 103439-89-0

4-(((4-Methoxyphenyl)thio)methyl)-3-nitrobenzoic acid

Cat. No.: B12789440
CAS No.: 103439-89-0
M. Wt: 319.3 g/mol
InChI Key: FUMAXMUVRHUZST-UHFFFAOYSA-N
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Description

4-(((4-Methoxyphenyl)thio)methyl)-3-nitrobenzoic acid is an organic compound that features a nitrobenzoic acid core with a methoxyphenylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-Methoxyphenyl)thio)methyl)-3-nitrobenzoic acid typically involves the following steps:

    Formation of the Methoxyphenylthio Intermediate: This step involves the reaction of 4-methoxythiophenol with a suitable alkylating agent to form the methoxyphenylthio intermediate.

    Nitration of Benzoic Acid: Benzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

    Coupling Reaction: The methoxyphenylthio intermediate is then coupled with the nitrated benzoic acid under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(((4-Methoxyphenyl)thio)methyl)-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxyphenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(((4-Methoxyphenyl)thio)methyl)-3-nitrobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-(((4-Methoxyphenyl)thio)methyl)-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cell damage and death.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylthioacetic acid
  • 3-Nitrobenzoic acid
  • 4-Methoxyphenylthioethanol

Uniqueness

4-(((4-Methoxyphenyl)thio)methyl)-3-nitrobenzoic acid is unique due to the presence of both the methoxyphenylthio and nitrobenzoic acid moieties in a single molecule. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

103439-89-0

Molecular Formula

C15H13NO5S

Molecular Weight

319.3 g/mol

IUPAC Name

4-[(4-methoxyphenyl)sulfanylmethyl]-3-nitrobenzoic acid

InChI

InChI=1S/C15H13NO5S/c1-21-12-4-6-13(7-5-12)22-9-11-3-2-10(15(17)18)8-14(11)16(19)20/h2-8H,9H2,1H3,(H,17,18)

InChI Key

FUMAXMUVRHUZST-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SCC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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